molecular formula C17H13NO3 B051655 Aristolactam BII CAS No. 53948-09-7

Aristolactam BII

Cat. No.: B051655
CAS No.: 53948-09-7
M. Wt: 279.29 g/mol
InChI Key: YHQIYHDLBZXUON-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Aristolactam BII, a derivative of aristolactam, has been identified as an inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) infection and replication . It specifically targets Tat-mediated viral transcription , a crucial process in the HIV-1 replication cycle.

Mode of Action

This compound interacts with its targets by inhibiting Tat-mediated viral transcription . This means that it prevents the transcription of the viral genome into viral proteins and enzymes, thereby inhibiting the replication of the virus.

Biochemical Pathways

It is known that the compound’s inhibitory effect on hiv-1 infection is linked to the inhibition of the viral replication cycle . This suggests that this compound may interfere with the biochemical pathways involved in viral replication.

Result of Action

The primary result of this compound’s action is the inhibition of HIV-1 infection and replication . By inhibiting Tat-mediated viral transcription, this compound impairs the ability of the virus to replicate, thereby reducing the viral load. This could potentially lead to a decrease in the progression of HIV-1 related diseases.

Biochemical Analysis

Biochemical Properties

Aristolactam BII plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) . These interactions are significant as CDKs and DYRK1A are involved in regulating cell cycle progression and neuronal development, respectively . The inhibition of these kinases by this compound can lead to cell cycle arrest and apoptosis, particularly in cancer cells .

Cellular Effects

This compound exerts profound effects on various cell types and cellular processes. In human lung carcinoma A549 cells, this compound has been shown to inhibit cell viability and induce cell cycle arrest at the S or G2/M phase . This compound also promotes apoptosis by up-regulating pro-apoptotic proteins such as caspase-3 and Bax, while down-regulating anti-apoptotic proteins like Bcl-2 . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its anti-cancer properties .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. This compound inhibits CDKs and DYRK1A by binding to their active sites, thereby preventing their kinase activity . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Furthermore, this compound can induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins . These molecular interactions underpin the compound’s anti-cancer and anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard storage conditions . Its biological activity may decrease over extended periods due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained anti-cancer effects, although the compound’s efficacy may diminish with prolonged use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant anti-cancer activity without notable toxicity . At higher doses, the compound can induce toxic effects, including nephrotoxicity and hepatotoxicity . These adverse effects highlight the importance of determining optimal dosage levels to maximize therapeutic benefits while minimizing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes biotransformation through processes such as nitroreduction and sulfonation . These metabolic reactions are facilitated by enzymes like cytochrome P450s and sulfotransferases . The metabolites of this compound can exhibit different biological activities, contributing to the compound’s overall pharmacological profile .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . This compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects . The distribution of this compound within the body is influenced by factors such as tissue perfusion and binding affinity to cellular components .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is known to localize within the cytoplasm and nucleus of cells . This localization is mediated by targeting signals and post-translational modifications that direct this compound to specific cellular compartments . The subcellular distribution of this compound is crucial for its interactions with target biomolecules and subsequent biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of aristolactam BII can be achieved through several methods. One notable approach involves the synergistic combination of C–H bond activation and dehydro-Diels Alder reactions . Another method utilizes a bimetallic Rhodium(III)/Silver(I) relay catalysis, which enables the efficient construction of 3-alkylidene isoindolinones and 3-alkylidene isobenzofuranones . These methodologies highlight the versatility and efficiency of modern synthetic techniques in producing this compound.

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, such as plants of the Aristolochiaceae family . This method is preferred due to the compound’s natural abundance in these plants. advancements in synthetic chemistry have also made chemical synthesis a viable option for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Aristolactam BII undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the aristolactam structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroaristolactams.

Comparison with Similar Compounds

Aristolactam BII can be compared with other aristolactam alkaloids, such as aristolactam AII, aristolactam FII, and piperolactam C . While these compounds share a similar phenanthrene chromophore structure, they differ in their functional groups and biological activities. For instance, aristolactam FII exhibits strong anti-inflammatory activity, whereas aristolactam AII is known for its potent cytotoxic effects . The unique structural features and biological activities of this compound make it a distinct and valuable compound in scientific research.

Properties

IUPAC Name

14,15-dimethoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2,4,6,8,12,14-heptaen-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c1-20-13-8-11-14-12(18-17(11)19)7-9-5-3-4-6-10(9)15(14)16(13)21-2/h3-8H,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHQIYHDLBZXUON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C3C(=C1)C(=O)NC3=CC4=CC=CC=C42)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80968750
Record name 1,2-Dimethoxydibenzo[cd,f]indol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80968750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53948-09-7
Record name Cepharanone B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53948-09-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aristololactam bii
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053948097
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dimethoxydibenzo[cd,f]indol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80968750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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